molecular formula C6HBrCl2FNO2 B1445989 4-Bromo-2,6-dichloro-5-fluoronicotinic acid CAS No. 1526945-64-1

4-Bromo-2,6-dichloro-5-fluoronicotinic acid

Cat. No.: B1445989
CAS No.: 1526945-64-1
M. Wt: 288.88 g/mol
InChI Key: XVZPTUKBGONVOH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloro-5-fluoronicotinic acid is a halogenated pyridine derivative. It is characterized by the presence of bromine, chlorine, and fluorine atoms on the pyridine ring, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dichloro-5-fluoronicotinic acid typically involves halogenation reactions. One common method includes the bromination of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, followed by purification steps to obtain the desired product with high purity .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

4-Bromo-2,6-dichloro-5-fluoronicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichloro-5-fluoronicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
  • 4-Bromo-2,6-dichloro-5-fluoro-3-pyridinecarbonitrile

Comparison:

Properties

IUPAC Name

4-bromo-2,6-dichloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2FNO2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZPTUKBGONVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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